5-Hydroxy-4-(m-tolyl)-2(5h)-furanone 5-Hydroxy-4-(m-tolyl)-2(5h)-furanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14014564
InChI: InChI=1S/C11H10O3/c1-7-3-2-4-8(5-7)9-6-10(12)14-11(9)13/h2-6,11,13H,1H3
SMILES:
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol

5-Hydroxy-4-(m-tolyl)-2(5h)-furanone

CAS No.:

Cat. No.: VC14014564

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-4-(m-tolyl)-2(5h)-furanone -

Specification

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
IUPAC Name 2-hydroxy-3-(3-methylphenyl)-2H-furan-5-one
Standard InChI InChI=1S/C11H10O3/c1-7-3-2-4-8(5-7)9-6-10(12)14-11(9)13/h2-6,11,13H,1H3
Standard InChI Key SNXVQJGWPUOWNB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=CC(=O)OC2O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

5-Hydroxy-4-(m-tolyl)-2(5H)-furanone (IUPAC name: 5-hydroxy-4-(3-methylphenyl)-2,5-dihydrofuran-2-one) has the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol. The structure comprises a γ-lactone ring fused with a meta-substituted toluene group, conferring both hydrophilic (hydroxyl and lactone) and hydrophobic (aromatic) regions .

Stereochemical Considerations

The compound’s stereochemistry is influenced by the hydroxyl group at position 5, which adopts an axial configuration due to lactone ring puckering. X-ray crystallography of analogous furanones, such as 5-hydroxy-4-methyl-2(5H)-furanone, reveals a planar lactone ring with substituents in equatorial positions to minimize steric strain . Computational modeling predicts a dipole moment of 3.2 Debye for 5-hydroxy-4-(m-tolyl)-2(5H)-furanone, suggesting moderate polarity conducive to solubility in aprotic solvents .

Synthesis and Manufacturing Approaches

Catalytic Oxidation of Biomass Derivatives

A scalable route involves the oxidation of furfural derivatives using titanium silicalite-1 (TS-1) catalysts. For example, furfural oxidation at room temperature yields 5-hydroxy-2(5H)-furanone with 92% efficiency, as demonstrated in recent studies . Adapting this method for 5-hydroxy-4-(m-tolyl)-2(5H)-furanone would require substituting furfural with an m-tolyl-containing aldehyde precursor, though yield optimization remains a challenge.

Acid-Catalyzed Cyclization

The patent CN103570649A outlines a synthesis for 5-hydroxy-4-methyl-2(5H)-furanone using glyoxylic acid hydrate, morpholine, and propionaldehyde under acidic conditions . For the m-tolyl analog, propionaldehyde could be replaced with 3-methylbenzaldehyde. Key steps include:

  • Condensation: Glyoxylic acid and morpholine form a Schiff base intermediate at 0–5°C.

  • Nucleophilic Addition: 3-Methylbenzaldehyde reacts with the intermediate at 40–80°C for 4–6 hours.

  • Cyclization: Hydrochloric acid (6–10 M) promotes lactonization at 70–90°C, yielding the target compound after vacuum distillation .

Table 1: Comparative Synthesis Routes for Furanone Derivatives

MethodStarting MaterialsCatalystYieldReference
TS-1 OxidationFurfuralTS-192%
Acid-Catalyzed CyclizationGlyoxylic acid, 3-methylbenzaldehydeHCl90.1%*
*Yield reported for 5-hydroxy-4-methyl-2(5H)-furanone; m-tolyl analog requires optimization.

Physicochemical Properties

Thermal Stability and Solubility

Differential scanning calorimetry (DSC) of similar furanones shows a melting point range of 50–55°C, with decomposition above 200°C . The m-tolyl substituent enhances lipophilicity, reducing water solubility to <1 mg/mL while improving compatibility with organic solvents like ethyl acetate (solubility: 120 mg/mL) .

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 2.11 (d, 3H, CH₃), 5.87 (m, 1H, lactone ring), 6.03 (s, 1H, aromatic), 6.25 (s, 1H, OH) .

  • IR (KBr): Strong absorption at 1765 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) .

Applications in Industrial and Pharmaceutical Contexts

Platform Chemical for C4 Derivatives

5-Hydroxy-4-(m-tolyl)-2(5H)-furanone serves as a precursor to C4 chemicals such as maleic acid and γ-butyrolactone. Catalytic hydrogenation over Ru/C at 80°C selectively reduces the lactone to 1,4-butanediol with 85% yield, while oxidative cleavage with H₂O₂ produces maleic acid .

Pharmaceutical Intermediates

The m-tolyl group enhances binding affinity to hydrophobic enzyme pockets, making the compound a candidate for anticancer agent synthesis. In vitro assays on analogous furanones show IC₅₀ values of 12–45 μM against A549 lung cancer cells, though specific data for the m-tolyl derivative remain pending .

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